
1-Benzhydryl-3-(2-methoxy-2-(o-tolyl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzhydryl-3-(2-methoxy-2-(o-tolyl)ethyl)urea is a type of benzhydryl compound . Benzhydryl compounds are a group of organic compounds whose parent structures include diphenylmethane, which is two benzene rings connected by a single methane . This compound exhibits immense potential for scientific research.
Molecular Structure Analysis
The molecular structure of 1-Benzhydryl-3-(2-methoxy-2-(o-tolyl)ethyl)urea would include two benzene rings connected by a single methane, with various attached substituents . A more detailed structural analysis would require a specific molecular model or diagram, which was not found in the search results.科学的研究の応用
Enzyme Inhibition
Studies have demonstrated the effectiveness of certain urea derivatives in inhibiting enzymes that are significant in medical research. For instance, urea derivatives have shown promising results in inhibiting carbonic anhydrase isozymes, which are important for understanding and treating conditions related to abnormal fluid retention or loss in the body. Similarly, these compounds have been evaluated for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase, enzymes linked with neurodegenerative diseases like Alzheimer's (Sujayev et al., 2016).
Interaction with DNA
Research on Schiff bases containing urea groups has revealed their potential to intercalate with DNA, suggesting applications in designing drugs that target genetic material to treat various diseases. These interactions are crucial for the development of novel therapeutic agents that can bind to DNA with high specificity (Ajloo et al., 2015).
Organic Synthesis and Material Science
Urea derivatives serve as key intermediates or catalysts in the synthesis of a wide range of organic compounds. For example, they are involved in the synthesis of dihydropyrimidinones, compounds with a variety of pharmacological activities, using environmentally friendly catalysts (Lei Ting-ting, 2007). Furthermore, urea-doped materials have been explored for enhancing the efficiency of polymer solar cells, indicating the role of these compounds in improving renewable energy technologies (Wang et al., 2018).
特性
IUPAC Name |
1-benzhydryl-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-18-11-9-10-16-21(18)22(28-2)17-25-24(27)26-23(19-12-5-3-6-13-19)20-14-7-4-8-15-20/h3-16,22-23H,17H2,1-2H3,(H2,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJASEEYDLFVQEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-3-(2-methoxy-2-(o-tolyl)ethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

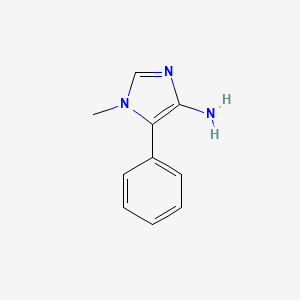

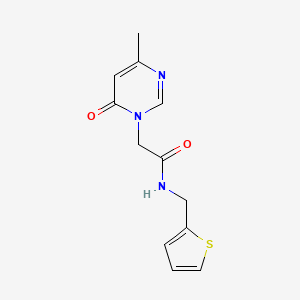
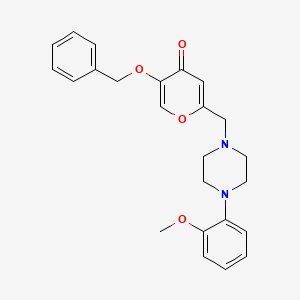
![N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B2929051.png)
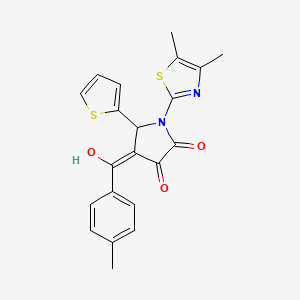
![5-ethyl-N-(2-methoxy-5-methylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2929053.png)

![N-(4-acetylphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2929056.png)
![2-(4-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2929060.png)

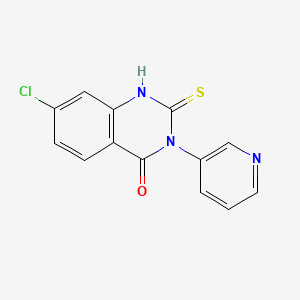
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2929063.png)
